2,4-DIETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Description
2,4-Diethyl 5-(3-methoxynaphthalene-2-amido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative featuring a substituted naphthalene moiety at the 5-position of the thiophene ring. Its structure combines a rigid aromatic naphthalene system with a thiophene core, esterified at the 2- and 4-positions with ethyl groups.
Properties
IUPAC Name |
diethyl 5-[(3-methoxynaphthalene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6S/c1-5-29-22(26)18-13(3)19(23(27)30-6-2)31-21(18)24-20(25)16-11-14-9-7-8-10-15(14)12-17(16)28-4/h7-12H,5-6H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZJFOGJFMBYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=CC=CC=C3C=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxynaphthalene-2-carboxylic acid with diethyl 3-methylthiophene-2,4-dicarboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
2,4-DIETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound shares structural homology with several thiophene dicarboxylate derivatives reported in the literature. Key analogues and their distinguishing features are summarized below:
Crystallographic and Physicochemical Properties
- Crystal Packing: The hydroxybenzylideneamino analogue (C₁₈H₁₉NO₅S) crystallizes in a triclinic system (space group P1) with a = 9.481 Å, b = 9.598 Å, and c = 9.821 Å. The thiophene and benzene rings are nearly planar, with S–C bond lengths of 1.730–1.732 Å .
- Solubility : The azepane derivative’s tertiary amine likely improves aqueous solubility compared to the methoxynaphthalene analogue, which is more lipophilic due to its fused aromatic system .
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